N-(Bicyclo[2.2.2]octan-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-bicyclo[2.2.2]octanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-8(12)11-10-5-2-9(3-6-10)4-7-10/h9H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEOLMHINJCFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CCC(CC1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80795124 | |
| Record name | N-(Bicyclo[2.2.2]octan-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80795124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63707-73-3 | |
| Record name | N-(Bicyclo[2.2.2]octan-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80795124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Proline-Catalyzed Bicyclo[2.2.2]octan-2-one Formation
The core bicyclo[2.2.2]octane structure is efficiently synthesized via a tandem Michael addition-aldol cyclization between 2-cyclohexen-1-one and aryl-substituted aldehydes (e.g., 2-phenylpropionaldehyde). Proline or its lithium salt catalyzes this reaction in solvents such as toluene or tert-butyl methyl ether (TBME), achieving diastereomeric ratios exceeding 99:1. The reaction proceeds without chiral bases, ensuring cost-effectiveness and scalability. The resulting (1R,4R,5S,6S)-6-hydroxy-5-arylbicyclo[2.2.2]octan-2-one serves as a pivotal intermediate.
Functionalization to Acetamide
The hydroxyketone intermediate undergoes mesylation using methanesulfonyl chloride, forming a methanesulfonate leaving group at the C6 position. Subsequent nucleophilic substitution with ammonia or ammonium salts introduces the primary amine at the bridgehead. Acetylation with acetic anhydride or acetyl chloride yields N-(bicyclo[2.2.2]octan-1-yl)acetamide. This route benefits from high diastereopurity (>99:1) and compatibility with racemic or enantiomerically enriched starting materials.
Diels-Alder Strategy for Bicyclo[2.2.2]octane Core Assembly
Regioselective Diels-Alder Reaction
A substituted 1,3-cyclohexadiene (e.g., iron tricarbonyl complex 8 ) reacts with methacrolein 9 under ytterbium trichloride catalysis to form bicyclo[2.2.2]octane aldehyde 10a . The endo selectivity is driven by secondary orbital interactions, favoring the 1,4-regioisomer over 1,3-products. Steric energy calculations and NMR analysis confirm the major isomer’s structure.
Aldehyde-to-Acetamide Conversion
The aldehyde 10a is oxidized to a carboxylic acid using Jones reagent, followed by activation to an acid chloride (e.g., thionyl chloride). Reaction with ammonia generates the primary amide, which is methylated to the acetamide via reductive alkylation or direct acetylation. Alternatively, reductive amination of 10a with ammonium acetate and sodium cyanoborohydride produces the bridgehead amine, which is acetylated to the target compound.
Functional Group Interconversion from Bicyclo[2.2.2]octane Derivatives
Reductive Amination of Bicyclo[2.2.2]octan-2-one
Bicyclo[2.2.2]octan-2-one, accessible via oxidation of the hydroxyketone intermediate, undergoes reductive amination with ammonium acetate and sodium triacetoxyborohydride. The resulting secondary amine is acetylated under standard conditions (acetic anhydride, pyridine) to yield the acetamide. This method is notable for its simplicity but requires precise control over stereochemistry to avoid epimerization.
Grignard Addition and Subsequent Functionalization
Organometallic reagents (e.g., methylmagnesium bromide) add to bicyclo[2.2.2]octan-2-one, forming tertiary alcohols. Mesylation and displacement with sodium azide, followed by Staudinger reduction and acetylation, install the acetamide group. While feasible, this route introduces steric challenges at the bridgehead, often necessitating elevated temperatures or polar aprotic solvents.
Comparative Analysis of Synthetic Routes
The proline-catalyzed route offers superior diastereoselectivity and scalability, making it ideal for industrial applications. In contrast, the Diels-Alder method provides flexibility in introducing diverse substituents but suffers from lower regioselectivity.
Stereochemical Considerations and Resolution
Enantiomeric Enrichment Strategies
Racemic mixtures from achiral base-catalyzed cyclizations are resolved via chiral chromatography or kinetic resolution using enantioselective enzymes. Alternatively, enantiomerically pure proline derivatives induce asymmetry during the cyclization step, though this approach increases synthetic complexity.
Bridgehead Reactivity
The bridgehead position’s rigidity and steric hindrance necessitate mild reaction conditions. Mesylates derived from bicyclo[2.2.2]octan-6-ol undergo SN2 displacement only with small nucleophiles (e.g., ammonia), while bulkier amines require polar solvents like dimethylformamide.
Industrial Applications and Limitations
The proline-catalyzed method is patented for producing calcium channel blocker intermediates, highlighting its pharmaceutical relevance. However, Diels-Alder-derived routes face challenges in regiocontrol and Lewis acid recovery. Future research should optimize catalytic systems for enantioselective cyclizations and explore continuous-flow processes to enhance yields.
Chemical Reactions Analysis
Types of Reactions
N-(Bicyclo[2.2.2]octan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Bicyclo[2.2.2]octan-1-yl)acetamide has applications in scientific research, including use as a building block in organic synthesis and as a ligand in coordination chemistry. It has also been studied for potential biological activities, such as antimicrobial and anticancer properties, and is investigated for potential use in drug development, particularly as a scaffold for designing new therapeutic agents. Additionally, it is utilized in the synthesis of polymers and other advanced materials, and its rigid bicyclic structure enhances stability and reactivity in various applications ranging from organic synthesis to medicinal chemistry. The compound can bind to enzymes or receptors, modulating their activity, with the bicyclo[2.2.2]octane structure providing a rigid framework that can enhance binding affinity and specificity.
Similar Compounds
- Bicyclo[2.2.2]octane The parent hydrocarbon structure.
- Bicyclo[2.2.2]octan-1-amine The amine derivative.
- Bicyclo[2.2.2]octan-1-ol The alcohol derivative.
N-(Bicyclo[2.2.2]octan-1-yl)acetamide is unique because of its acetamide functional group, which gives it different chemical and biological properties. The rigid bicyclic structure also improves its stability and reactivity, making it useful in a range of applications from organic synthesis to medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(Bicyclo[2.2.2]octan-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclo[2.2.2]octane structure provides a rigid framework that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes key structural and functional differences between N-(Bicyclo[2.2.2]octan-1-yl)acetamide and similar bicyclic acetamide/sulfonamide derivatives:
Structural and Functional Analysis
Rigidity and Steric Effects
- The bicyclo[2.2.2]octane core in the target compound confers greater rigidity compared to bicyclo[3.1.1]heptane (10VP91) or bicyclo[2.2.1]heptene (). This rigidity may enhance binding affinity to flat, hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .
Solubility and Bioavailability
- The hydroxyl group in N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide significantly improves aqueous solubility (logP ~1.2 predicted) compared to the parent compound (logP ~2.5 estimated for N-(bicyclo[2.2.2]octan-1-yl)acetamide) .
- 10VP91’s lipophilic trimethylbicyclo[3.1.1]heptane and benzoimidazole groups likely reduce solubility but enhance membrane permeability, favoring CNS penetration .
Biological Activity
N-(Bicyclo[2.2.2]octan-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews various studies examining its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
N-(Bicyclo[2.2.2]octan-1-yl)acetamide is characterized by its bicyclic structure, which contributes to its unique chemical properties. The bicyclo[2.2.2]octane framework provides a rigid and versatile scaffold suitable for various modifications, enhancing its biological activity.
Antimicrobial and Anticancer Activities
Recent studies have highlighted the antimicrobial and anticancer properties of N-(Bicyclo[2.2.2]octan-1-yl)acetamide:
- Antimicrobial Activity : Research indicates that derivatives of bicyclo[2.2.2]octane exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, compounds synthesized from this scaffold have shown effectiveness in inhibiting the growth of resistant strains of bacteria.
- Anticancer Potential : The compound has been investigated for its anticancer properties, showing promising results in inhibiting cancer cell proliferation in vitro. In particular, studies have demonstrated that certain bicyclo[2.2.2]octan-1-yl derivatives can induce apoptosis in cancer cells while sparing normal cells .
The biological activity of N-(Bicyclo[2.2.2]octan-1-yl)acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which are crucial for cancer cell survival and proliferation.
- Receptor Modulation : Studies suggest that N-(Bicyclo[2.2.2]octan-1-yl)acetamide may interact with various receptors, including adenosine receptors, influencing cellular responses and potentially leading to therapeutic effects in conditions such as cancer and inflammation .
Case Studies
Several case studies illustrate the biological activity of N-(Bicyclo[2.2.2]octan-1-yl)acetamide:
- Study on Antimalarial Activity : A study demonstrated that bicyclo[2.2.2]octan-derivatives exhibited antimalarial activity with IC50 values comparable to established antimalarial drugs, indicating their potential as new therapeutic agents against malaria .
- SARS-CoV-2 Inhibition : Recent research explored the use of bicyclo[2.2.2]octenes as potential inhibitors of the SARS-CoV-2 main protease, showing moderate inhibitory activity that warrants further investigation for antiviral applications .
Data Table: Biological Activities of Bicyclo[2.2.2]octane Derivatives
Q & A
Q. What are the critical parameters for synthesizing N-(Bicyclo[2.2.2]octan-1-yl)acetamide with high yield?
The synthesis of bicyclo[2.2.2]octane derivatives often employs radical cyclization strategies. For example, AIBN (azobisisobutyronitrile) and N,O-bis(trimethylsilyl)acetamide can initiate radical reactions under tributylstannane catalysis, achieving moderate yields (~54%) in similar bicyclo systems . Key parameters include:
- Reagent stoichiometry : Excess AIBN ensures complete initiation.
- Temperature control : Thermal conditions must avoid decomposition of sensitive intermediates (e.g., MOM-protected groups may lead to side reactions) .
- Catalyst selection : Tributylstannane enhances radical stability and cyclization efficiency.
Q. How should researchers characterize the molecular structure of N-(Bicyclo[2.2.2]octan-1-yl)acetamide?
Structural elucidation requires a combination of:
- Mass spectrometry (MS) : Use high-resolution MS (e.g., EPA/NIH databases) to confirm molecular weight (e.g., C11H19NO derivatives have MW ~181 g/mol) .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves bicyclo[2.2.2]octane ring protons (δ 1.5–2.5 ppm) and acetamide carbonyl signals (δ ~170 ppm).
- X-ray crystallography : For absolute stereochemical confirmation, particularly in drug discovery contexts .
Q. What safety protocols are essential for handling N-(Bicyclo[2.2.2]octan-1-yl)acetamide?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and respiratory protection to avoid inhalation of dust/volatiles .
- Storage : Maintain at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation .
- Waste disposal : Collect residues in sealed containers for incineration to avoid environmental release .
Advanced Research Questions
Q. How can conflicting data on bicyclo[2.2.2]octane derivatives’ reactivity be resolved in mechanistic studies?
Contradictions often arise from substituent effects or reaction conditions. For example:
- Radical stability : Electron-donating groups (e.g., methoxy) may stabilize intermediates, while bulky substituents hinder cyclization .
- Side reactions : Use in situ monitoring (e.g., FTIR or HPLC) to detect decomposition products. Adjust protecting groups (e.g., replace MOM with TBS) to improve stability .
Q. What methodologies optimize N-(Bicyclo[2.2.2]octan-1-yl)acetamide for pharmacological applications?
- Structure-activity relationship (SAR) studies : Modify the bicyclo[2.2.2]octane core with halogens or amino groups to enhance bioavailability. For example, adamantane-derived acetamides show improved CNS penetration .
- In vitro assays : Test against cytochrome P450 enzymes to assess metabolic stability. Use cell-based models (e.g., HEK293) to evaluate target engagement .
Q. How do environmental factors influence the stability of N-(Bicyclo[2.2.2]octan-1-yl)acetamide in long-term studies?
- Photodegradation : UV/Vis spectroscopy under simulated sunlight reveals decomposition pathways. Use amber glassware to mitigate light-induced degradation .
- Hydrolytic stability : Conduct accelerated aging studies at varying pH (2–12) and temperatures (25–60°C). Bicyclo systems are generally robust but may hydrolyze under strongly acidic/basic conditions .
Q. What computational tools are effective for predicting the physicochemical properties of N-(Bicyclo[2.2.2]octan-1-yl)acetamide?
- Density Functional Theory (DFT) : Calculate logP (lipophilicity) and pKa using Gaussian or ORCA software. Bicyclo[2.2.2]octane’s rigidity lowers entropy penalties in binding .
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., with CHARMM force fields) to guide drug design .
Q. How can researchers address gaps in toxicological data for N-(Bicyclo[2.2.2]octan-1-yl)acetamide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
